1,5-Naphthyridin-3-ol

Description

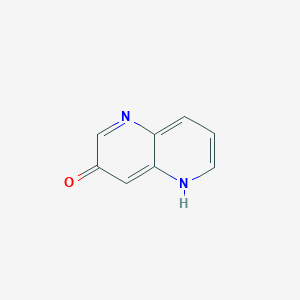

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-4-8-7(10-5-6)2-1-3-9-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZYFHZVBGCOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501324 | |

| Record name | 1,5-Naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14756-78-6 | |

| Record name | 1,5-Naphthyridin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14756-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Historical Synthesis of 1,5-Naphthyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1,5-Naphthyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. The document details the initial synthesis as reported in the mid-20th century and explores subsequent and more contemporary synthetic strategies. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide elucidates the biological significance of the 1,5-naphthyridine scaffold, with a focus on its role as an inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) and DNA topoisomerase I. The associated signaling pathways are visualized through detailed diagrams to provide a clear understanding of the molecule's mechanism of action.

Introduction

The 1,5-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a privileged scaffold in the design of biologically active molecules. The first unsubstituted 1,5-naphthyridine was synthesized in 1927 by Brobansky and Sucharda through an adaptation of the Skraup quinoline synthesis. Since then, numerous derivatives have been developed, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide focuses specifically on the discovery and historical synthesis of this compound, a key derivative with potential therapeutic applications.

Historical Synthesis

The first synthesis of this compound is attributed to Oakes and Rydon, who reported their findings in the Journal of the Chemical Society in 1956. Their approach was based on the well-established Skraup synthesis, a reaction that traditionally produces quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.

The Skraup Synthesis: The First Approach

The pioneering synthesis of this compound utilized a substituted aminopyridine as the starting material, adapting the harsh conditions of the Skraup reaction to construct the second pyridine ring.

Materials:

-

5-Aminopyridin-2-ol

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or chloroform)

Procedure:

-

A mixture of 5-aminopyridin-2-ol and glycerol is carefully added to concentrated sulfuric acid in a reaction vessel equipped with a reflux condenser.

-

The oxidizing agent is then added to the mixture.

-

The reaction is heated, often initiating an exothermic reaction. The temperature is typically maintained at 130-150°C for several hours.

-

Upon completion, the reaction mixture is cooled and cautiously poured onto ice.

-

The acidic solution is neutralized with a sodium hydroxide solution until basic.

-

The aqueous mixture is then extracted with a suitable organic solvent.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved through recrystallization from an appropriate solvent.

Quantitative Data for Skraup Synthesis:

| Parameter | Value |

| Starting Material | 5-Aminopyridin-2-ol |

| Key Reagents | Glycerol, H₂SO₄, Oxidizing Agent |

| Temperature | 130-150°C |

| Reaction Time | Several hours |

| Reported Yield | Low to moderate (often <30%) |

Modern Synthetic Approaches

While the Skraup synthesis was historically significant, its harsh conditions and low yields have prompted the development of alternative and more efficient synthetic routes. The Friedländer annulation is a prominent example of a more versatile method.

The Friedländer Synthesis

The Friedländer synthesis offers a milder and often higher-yielding alternative to the Skraup reaction. This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. For the synthesis of this compound, a suitably substituted aminopyridine derivative is required.

Materials:

-

3-Amino-2-chloropyridine-4-carbaldehyde

-

Ethyl acetoacetate

-

Base catalyst (e.g., piperidine, sodium ethoxide)

-

Solvent (e.g., ethanol, dimethylformamide)

-

Hydrolyzing agent (e.g., sodium hydroxide solution)

-

Acid for acidification (e.g., hydrochloric acid)

Procedure:

-

A mixture of 3-amino-2-chloropyridine-4-carbaldehyde and ethyl acetoacetate is dissolved in a suitable solvent.

-

A catalytic amount of a base is added, and the mixture is heated to reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting ester intermediate is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.

-

After hydrolysis, the reaction mixture is cooled and acidified to precipitate the carboxylic acid derivative.

-

Subsequent decarboxylation by heating yields the this compound derivative.

Quantitative Data for a Representative Friedländer Synthesis:

| Parameter | Value |

| Starting Material | 3-Amino-2-chloropyridine-4-carbaldehyde |

| Key Reagents | Ethyl acetoacetate, Base catalyst |

| Temperature | Reflux |

| Reaction Time | 4-12 hours |

| Reported Yield | Moderate to good (typically 50-80%) |

Biological Significance and Signaling Pathways

The 1,5-naphthyridine scaffold is a key pharmacophore in several classes of bioactive molecules. Notably, derivatives of this compound have been identified as potent inhibitors of crucial cellular signaling pathways implicated in diseases such as cancer and fibrosis.

Inhibition of TGF-β Signaling

Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway plays a critical role in cell growth, differentiation, and apoptosis, and its dysregulation is a hallmark of various diseases, including cancer and fibrosis.[3][4][5]

Inhibition of DNA Topoisomerase I

Certain phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated inhibitory effects on DNA topoisomerase I, an essential enzyme for DNA replication and transcription.[6][7][8] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cells, making it an attractive target for anticancer therapies.

Conclusion

The journey of this compound from its initial, challenging synthesis via the Skraup reaction to its more accessible modern preparations highlights the evolution of synthetic organic chemistry. The recognition of the 1,5-naphthyridine scaffold as a potent inhibitor of key signaling pathways like TGF-β and as a modulator of essential enzymes such as DNA topoisomerase I underscores its importance in contemporary drug discovery and development. This technical guide provides a foundational understanding of the history, synthesis, and biological relevance of this important heterocyclic compound, serving as a valuable resource for researchers in the field.

References

- 1. stemcell.com [stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 4. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 5. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Naphthyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 1,5-Naphthyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural motif, this naphthyridine derivative serves as a valuable scaffold in the design of novel therapeutic agents. This document consolidates available data on its properties, outlines a representative synthetic protocol, and visualizes its relationship with key biological signaling pathways, offering a comprehensive resource for professionals in drug discovery and development.

Core Physicochemical and Structural Data

This compound is a solid, heterocyclic organic compound featuring a fused bicyclic system composed of two pyridine rings.[1][2] The presence of a hydroxyl group at the 3-position, along with two nitrogen atoms within the aromatic framework, dictates its chemical reactivity and physical properties. While extensive experimental data for this specific molecule is not widely published, its general characteristics can be summarized and key properties can be estimated using computational methods.

Table 1: General and Structural Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14756-78-6 | [1][3] |

| Molecular Formula | C₈H₆N₂O | [1][3] |

| Molecular Weight | 146.15 g/mol | [1][3] |

| Physical Form | Solid | [1] |

| Canonical SMILES | C1=CC2=C(C=C(N=C2)O)N=C1 | [1][] |

| InChI Key | VIZYFHZVBGCOAH-UHFFFAOYSA-N | [1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Predicted/Estimated Value | Notes |

| Melting Point (°C) | > 240 | Estimated based on related structures. High melting points are typical for rigid, planar heterocyclic compounds capable of hydrogen bonding. |

| Boiling Point (°C) | > 400 (decomposes) | High boiling point is expected due to polarity and molecular weight. Decomposition is likely at atmospheric pressure. |

| Aqueous Solubility | Poor | Naphthyridine cores are generally characterized by low aqueous solubility due to their rigid, aromatic structure.[5] |

| pKa (Acidic - OH) | 8.5 - 9.5 | The phenolic hydroxyl group is weakly acidic. |

| pKa (Basic - N) | 1.5 - 2.5 | The pyridine-type nitrogen atoms are weakly basic, with protonation occurring under strongly acidic conditions. |

| logP | 1.0 - 1.8 | The octanol-water partition coefficient suggests moderate lipophilicity, a key parameter in assessing drug-likeness. |

Experimental Protocols: Synthesis of the 3-Hydroxy-1,5-Naphthyridine Core

While a specific, detailed protocol for this compound is not available, a representative synthesis for a closely related analog, 3-hydroxy-1,5-naphthyridinone, provides a viable and illustrative experimental workflow.[6] This method involves a cyclization-lactamization sequence starting from a substituted pyridine precursor.

Objective: To synthesize the 3-hydroxy-1,5-naphthyridine core via condensation and cyclization.

Reaction Scheme: Substituted 3-aminopyridine → Condensation with diethyl oxalate → Reductive cyclization → 3-hydroxy-1,5-naphthyridinone

Materials:

-

Substituted 3-nitropyridine derivative

-

Diethyl oxalate

-

Reducing agent (e.g., Aluminum borohydride, or H₂/Pd-C)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Acid/Base for workup (e.g., HCl, NaHCO₃)

-

Silica gel for chromatography

-

Standard laboratory glassware and safety equipment

Detailed Methodology:

-

Condensation: A solution of the 3-nitropyridine starting material in an anhydrous solvent is treated with diethyl oxalate. The mixture is heated to reflux for several hours to facilitate the condensation reaction, forming an intermediate.

-

Reduction and Cyclization: The intermediate from the previous step is subjected to reduction. This can be achieved through catalytic hydrogenation (H₂ gas over a Palladium catalyst) or with a chemical reducing agent like aluminum borohydride. This step simultaneously reduces the nitro group to an amine and the carbonyl functions, which is followed by a spontaneous intramolecular cyclization and lactamization.

-

Workup and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled and quenched carefully. The crude product is extracted into an organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude solid is purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to yield the pure 3-hydroxy-1,5-naphthyridinone product.

-

Characterization: The final product structure and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Below is a diagram illustrating the general workflow for the synthesis and purification of a 3-hydroxy-1,5-naphthyridine derivative.

Biological Context: Relevant Signaling Pathways

Derivatives of the 1,5-naphthyridine scaffold have been identified as potent inhibitors of key protein kinases involved in cancer cell proliferation and survival. Although this compound itself has not been extensively profiled, its core structure is relevant to the development of inhibitors for pathways such as the TGF-β and Raf/MEK/ERK signaling cascades.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its dysregulation is often implicated in cancer and fibrosis. Certain 1,5-naphthyridine derivatives have been developed as inhibitors of the TGF-β type I receptor (ALK5).

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway (also known as the MAPK/ERK pathway) is a central signaling cascade that converts extracellular signals into cellular responses like proliferation, differentiation, and survival. Mutations in this pathway, particularly in Ras and B-Raf, are common in many cancers, making it a prime target for therapeutic intervention.

References

- 1. This compound AldrichCPR 14756-78-6 [sigmaaldrich.com]

- 2. Buy this compound | 14756-78-6 [smolecule.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

1,5-Naphthyridin-3-ol CAS number and molecular structure

This technical guide provides a comprehensive overview of 1,5-Naphthyridin-3-ol, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, molecular structure, and explores its relevance in medicinal chemistry, supported by experimental data and protocols.

Core Compound Information

This compound is a heterocyclic compound featuring a fused bicyclic system of two pyridine rings. The presence of a hydroxyl group at the 3-position is a key feature influencing its chemical reactivity and potential biological activity.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14756-78-6 | |

| Molecular Formula | C₈H₆N₂O | |

| Molecular Weight | 146.15 g/mol | |

| Appearance | Solid, Lyophilized powder | |

| SMILES | Oc1cnc2cccnc2c1 | |

| InChI | 1S/C8H6N2O/c11-6-4-8-7(10-5-6)2-1-3-9-8/h1-5,11H |

Molecular Structure

The molecular structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Synthesis Strategies

A generalized workflow for the synthesis of a 4-hydroxy-1,5-naphthyridine derivative via the Gould-Jacobs reaction is presented below. This can be conceptually adapted for the synthesis of the 3-hydroxy isomer.

Caption: Generalized workflow for the Gould-Jacobs synthesis of a hydroxynaphthyridine.

Spectroscopic Data

While experimental spectra for this compound are not widely published, predicted spectroscopic data can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons and carbons of this compound are presented below. These are predicted values and may vary based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | ~8.2-8.4 | Singlet |

| H4 | ~7.0-7.2 | Singlet |

| H6 | ~8.8-9.0 | Doublet of doublets |

| H7 | ~7.5-7.7 | Doublet of doublets |

| H8 | ~8.4-8.6 | Doublet of doublets |

| OH | > 10.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~140-145 |

| C3 | ~155-160 |

| C4 | ~110-115 |

| C4a | ~135-140 |

| C6 | ~150-155 |

| C7 | ~120-125 |

| C8 | ~130-135 |

| C8a | ~145-150 |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: Predicted IR and MS Data

| Spectroscopy | Feature | Predicted Value/Observation |

| IR | O-H stretch (hydroxyl) | ~3200-3600 cm⁻¹ (broad) |

| C=N stretch (aromatic) | ~1600-1650 cm⁻¹ | |

| C=C stretch (aromatic) | ~1450-1600 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 146 |

| Key Fragmentation | Loss of CO, HCN |

Applications in Drug Discovery and Biological Activity

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] These include potential as anticancer, antimicrobial, and antileishmanial agents.[2][3]

Inhibition of TGF-β Signaling Pathway

Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).[3] The TGF-β signaling pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in cancer and fibrosis.[4][5]

Caption: TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives.

Table 4: Biological Activity of Select 1,5-Naphthyridine Derivatives

| Compound | Target | Activity (IC₅₀) | Disease Area | Reference |

| RepSox | ALK5 | 4 nM | Cancer, Fibrosis | [3] |

| Compound 22 (derivative) | Leishmania infantum amastigotes | 0.58 µM | Leishmaniasis | [2] |

Topoisomerase I Inhibition

Certain 1,5-naphthyridine derivatives have shown potential as topoisomerase I inhibitors, a validated target in cancer therapy.[2] Topoisomerase I is an enzyme crucial for relaxing DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.

Experimental Protocols

Topoisomerase I Inhibition Assay

A common method to screen for topoisomerase I inhibitors is the DNA relaxation assay. This assay measures the ability of a compound to inhibit the enzyme's function of converting supercoiled DNA to its relaxed form.

Caption: Workflow for a Topoisomerase I DNA relaxation assay.

Experimental Details:

-

Reaction Setup: In a microcentrifuge tube, combine 10x Topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., 0.25 µg), the test compound at various concentrations, and nuclease-free water to a final volume of 20 µL.[6]

-

Enzyme Addition: Add purified Topoisomerase I enzyme to initiate the reaction. Include positive (known inhibitor like camptothecin) and negative (no enzyme, no inhibitor) controls.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[6]

-

Termination: Stop the reaction by adding a stop buffer containing SDS and a gel loading dye.[6]

-

Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.[6]

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize under a UV transilluminator. The inhibition of the enzyme is determined by the persistence of the faster-migrating supercoiled DNA band compared to the control where the DNA is relaxed.

Conclusion

This compound, with its distinct chemical structure, serves as a valuable scaffold in the field of medicinal chemistry. The reactivity of its core and the potential for derivatization make it and its analogues promising candidates for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers and professionals in drug development to explore the potential of this compound class further.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One moment, please... [exp-oncology.com.ua]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

A Technical Guide to the Spectroscopic Analysis of 1,5-Naphthyridin-3-ol: Predicted NMR Data

Introduction

1,5-Naphthyridin-3-ol is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Its rigid, planar structure and potential for hydrogen bonding make it a valuable scaffold in the design of novel therapeutic agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the analysis of its derivatives. This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) data for this compound. Due to a lack of publicly available experimental NMR spectra for this specific compound, this guide focuses on predicted values derived from established spectroscopic principles and data from analogous structures. It also outlines a standard experimental protocol for the acquisition of such data.

Predicted Spectroscopic Data

The chemical structure of this compound, with the standard numbering convention, is presented below. The prediction of ¹H and ¹³C NMR chemical shifts is based on the analysis of substituent effects on the 1,5-naphthyridine core and comparison with structurally related compounds.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound in a solvent such as DMSO-d₆ would likely exhibit five distinct signals in the aromatic region, corresponding to the five protons on the naphthyridine ring system, and one broad signal for the hydroxyl proton. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.50 - 8.60 | d | J = 2.5 Hz |

| H-4 | 7.20 - 7.30 | d | J = 2.5 Hz |

| H-6 | 8.80 - 8.90 | dd | J = 4.5, 1.5 Hz |

| H-7 | 7.60 - 7.70 | dd | J = 8.5, 4.5 Hz |

| H-8 | 8.20 - 8.30 | dd | J = 8.5, 1.5 Hz |

| 3-OH | 9.50 - 10.50 | br s | - |

d: doublet, dd: doublet of doublets, br s: broad singlet

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals for the carbon atoms of the 1,5-naphthyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the hydroxyl substituent. The predicted values are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 145.0 - 147.0 |

| C-3 | 150.0 - 152.0 |

| C-4 | 110.0 - 112.0 |

| C-4a | 138.0 - 140.0 |

| C-6 | 152.0 - 154.0 |

| C-7 | 122.0 - 124.0 |

| C-8 | 135.0 - 137.0 |

| C-8a | 148.0 - 150.0 |

Experimental Protocols

A standard experimental protocol for acquiring high-quality NMR data for this compound is outlined below.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K.

2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its spectroscopic analysis.

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound. The tabulated predicted chemical shifts and coupling constants, along with the detailed experimental protocol, serve as a valuable resource for researchers working with this compound and its derivatives. The provided visualizations of the molecular structure and the experimental workflow further aid in the understanding of the spectroscopic analysis process. It is important to reiterate that the presented NMR data are predictive and await experimental verification. The acquisition of experimental spectra following the outlined protocols will be essential for the definitive characterization of this compound.

infrared and mass spectrometry data of 1,5-Naphthyridin-3-ol

A Technical Guide to the Infrared and Mass Spectrometry Data of 1,5-Naphthyridin-3-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the expected infrared (IR) and mass spectrometry (MS) data for the compound this compound (CAS: 14756-78-6). Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on predicted data derived from established spectroscopic principles and analysis of its functional groups. It also includes standardized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers.

Introduction

This compound is a heterocyclic compound belonging to the naphthyridine family. The naphthyridine core is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Accurate spectroscopic characterization is a critical step in the synthesis, identification, and development of novel compounds based on this scaffold. This guide provides the foundational IR and MS data necessary for such characterization.

Compound Details:

-

Molecular Formula: C₈H₆N₂O

-

Molecular Weight: 146.15 g/mol

-

Structure: (A proper image would be embedded here in a real document)

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated data from infrared and mass spectrometry analyses.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the hydroxyl group and the aromatic naphthyridine ring system. The presence of the hydroxyl group is expected to produce a prominent broad absorption band in the high-frequency region.

Table 1: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1620 - 1580 | Strong | C=C and C=N Stretch | Naphthyridine Ring |

| 1500 - 1400 | Medium | C=C and C=N Stretch | Naphthyridine Ring |

| 1300 - 1200 | Strong | C-O Stretch | Phenolic C-O |

| 900 - 675 | Medium-Strong | C-H Bend (Out-of-Plane) | Aromatic C-H |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to yield a distinct molecular ion peak. Due to the stability of the aromatic system, this peak should be prominent.[1] Fragmentation patterns will arise from the cleavage of the heterocyclic ring system.

Table 2: Predicted Mass Spectrometry (MS) Data for this compound

| m/z Ratio | Predicted Identity | Notes |

| 146 | [M]⁺˙ (Molecular Ion) | The parent ion, corresponding to the molecular weight of the compound. |

| 118 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule. |

| 117 | [M - HCN - H]⁺ | Loss of hydrogen cyanide followed by a hydrogen radical. |

| 91 | [M - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide from the m/z 118 fragment. |

Experimental Protocols

Standardized protocols for obtaining high-quality spectroscopic data for solid organic compounds are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol is suitable for solid samples using the Attenuated Total Reflectance (ATR) or Thin Solid Film method.

Instrumentation:

-

FTIR Spectrometer with a Diamond ATR accessory or salt plates (KBr, NaCl).

Procedure (ATR Method):

-

Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Do not overtighten.

-

Sample Scan: Acquire the sample spectrum. Typical settings include a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, accumulating 16-32 scans to improve the signal-to-noise ratio.[2]

-

Cleaning: After analysis, remove the sample and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[3]

Electron Impact Mass Spectrometry (EI-MS) Protocol

This protocol describes the general procedure for obtaining a mass spectrum using a standard EI source, often coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

Instrumentation:

-

Mass Spectrometer with an Electron Impact (EI) ion source.[4]

Procedure:

-

Sample Introduction: Introduce a microgram-level quantity of the sample into the ion source. For volatile solids, a direct insertion probe can be heated to induce sublimation into the gas phase.[5][6]

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8] This causes the ejection of an electron from the molecule, forming a positively charged radical cation (the molecular ion).[4][9]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ions to break apart into smaller, characteristic fragment ions.[10]

-

Mass Analysis: The generated ions (molecular and fragment) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[6]

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.[5]

Visualization of Workflows and Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound.

Caption: General workflow for the spectroscopic characterization of a solid compound.

Caption: A plausible EI-MS fragmentation pathway for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chemguide.co.uk [chemguide.co.uk]

The Multifaceted Biological Activities of 1,5-Naphthyridin-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among these, 1,5-Naphthyridin-3-ol derivatives have emerged as a particularly interesting subclass, demonstrating significant potential in therapeutic areas such as oncology, infectious diseases, and inflammatory disorders. The presence of the 3-hydroxyl group offers a key point for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer, topoisomerase I inhibitory, antileishmanial, and TGF-β/ALK5 signaling inhibitory properties. The guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this promising area.

Data Presentation: Quantitative Biological Activity

The biological activities of various this compound and related 1,5-naphthyridine derivatives are summarized below. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.

Table 1: Anticancer and Topoisomerase I Inhibitory Activity of 1,5-Naphthyridine Derivatives

| Compound | Target/Cell Line | Activity Metric | Value | Reference |

| Phenyl-1,5-naphthyridine derivative | Topoisomerase I | Inhibition | Exhibited inhibitory effect | [1] |

| Indeno-1,5-naphthyridine derivative | Topoisomerase I | Inhibition | Exhibited inhibitory effect | [1] |

| Phenyl-1,5-naphthyridine derivative | COLO 205 (human colon cancer) | Antiproliferative Activity | Active | [1] |

| Indeno-1,5-naphthyridine derivative | COLO 205 (human colon cancer) | Antiproliferative Activity | Active | [1] |

Table 2: Antileishmanial Activity of Substituted 1,5-Naphthyridine Derivatives against Leishmania infantum

| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| 19 | Amastigotes | Similar to Amphotericin B | >100 | [2] |

| 21 | Amastigotes | Similar to Amphotericin B | >100 | [2] |

| 22 | Amastigotes | 0.58 ± 0.03 | 271.5 | [2] |

| 24 | Amastigotes | Similar to Amphotericin B | >100 | [2] |

| 27 | Amastigotes | Similar to Amphotericin B | >100 | [2] |

| Amphotericin B (Standard) | Amastigotes | 0.32 ± 0.05 | >62.5 | [2] |

Table 3: TGF-β Type I Receptor (ALK5) Inhibitory Activity of 1,5-Naphthyridine Derivatives

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| 15 | ALK5 Autophosphorylation | 6 | Kinase Assay | [3] |

| 19 | ALK5 Autophosphorylation | 4 | Kinase Assay | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the screening of new this compound derivatives.

Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines, such as the human colon cancer cell line COLO 205.

1. Cell Culture and Seeding:

-

Culture COLO 205 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Harvest cells in the exponential growth phase and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

-

Incubate the plates for 48-72 hours.

3. MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

After the incubation period, add 20 µL of the MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase I DNA Relaxation Assay

This assay is used to assess the inhibitory effect of this compound derivatives on the catalytic activity of human topoisomerase I.

1. Reaction Setup:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

-

The final reaction volume is typically 20 µL.

-

Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a negative control (no inhibitor).

2. Enzymatic Reaction:

-

Initiate the reaction by adding human topoisomerase I to the mixture.

-

Incubate the reaction at 37°C for 30 minutes.

3. Termination and Analysis:

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Analyze the DNA topoisomers by agarose gel electrophoresis (e.g., 1% agarose gel).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control with active enzyme.

Antileishmanial Activity Assay against Leishmania infantum

This protocol describes the evaluation of the activity of this compound derivatives against the promastigote and amastigote stages of Leishmania infantum.

1. Culture of Leishmania infantum Promastigotes:

-

Culture L. infantum promastigotes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, L-glutamine, and antibiotics at 26°C.

2. Anti-promastigote Assay:

-

Seed promastigotes in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Add the test compounds at various concentrations and incubate for 72 hours.

-

Determine the viability of the promastigotes using a resazurin-based assay or by direct counting with a hemocytometer.

-

Calculate the IC50 value.

3. Anti-amastigote Assay (in infected macrophages):

-

Infect a macrophage cell line (e.g., J774A.1) with stationary-phase L. infantum promastigotes.

-

After infection, wash the cells to remove free parasites.

-

Add the test compounds at various concentrations and incubate for 72 hours.

-

Fix and stain the cells (e.g., with Giemsa stain) and determine the number of amastigotes per macrophage under a microscope.

-

Calculate the IC50 value.

4. Cytotoxicity Assay and Selectivity Index:

-

Determine the cytotoxicity of the compounds against the macrophage host cells using the MTT assay as described previously.

-

Calculate the Selectivity Index (SI) as the ratio of the cytotoxic IC50 (on macrophages) to the anti-amastigote IC50. A higher SI indicates greater selectivity for the parasite.

In Vitro TGF-β Type I Receptor (ALK5) Kinase Assay

This assay measures the ability of this compound derivatives to inhibit the kinase activity of ALK5.

1. Reagents and Materials:

-

Recombinant human ALK5 kinase.

-

Kinase substrate (e.g., a specific peptide or a generic substrate like myelin basic protein).

-

ATP (adenosine triphosphate).

-

Kinase reaction buffer.

-

Test compounds (this compound derivatives).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production).

2. Assay Procedure:

-

Prepare a reaction mixture containing the ALK5 enzyme and the kinase substrate in the kinase reaction buffer.

-

Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is inversely proportional to the kinase activity.

3. Data Analysis:

-

Calculate the percentage of inhibition of ALK5 activity for each compound concentration relative to the control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The 1,5-Naphthyridine Core: A Comprehensive Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, properties, and therapeutic potential of the 1,5-naphthyridine scaffold, a privileged heterocyclic motif in modern medicinal chemistry.

The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has garnered significant attention in the field of drug discovery.[1][2][3][4] Its unique electronic properties and rigid, planar structure provide an excellent foundation for the design of potent and selective therapeutic agents across a range of diseases. This technical guide offers a detailed overview of the 1,5-naphthyridine scaffold, encompassing its synthesis, chemical characteristics, and diverse biological activities, with a focus on its applications in oncology, infectious diseases, and kinase inhibition.

Physicochemical Properties

The 1,5-naphthyridine scaffold is a colorless to light yellow crystalline solid with a molecular formula of C₈H₆N₂ and a molecular weight of approximately 130.15 g/mol .[5][6][7][8] Its fused pyridine rings create a π-deficient system, influencing its reactivity and intermolecular interactions. This core structure serves as a versatile building block for the synthesis of a wide array of pharmaceutical compounds.[9]

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂ | [5][6][7][8] |

| Molecular Weight | 130.15 g/mol | [5][6][8] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 73 - 78 °C | [5] |

| Boiling Point | 152 °C at 54 mmHg | [5] |

Synthetic Strategies

The construction of the 1,5-naphthyridine core can be achieved through several established synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Key Synthetic Routes: A Comparative Analysis

| Synthetic Route | Starting Materials | Reagents & Conditions | Product Yield (%) | Reference(s) |

| Skraup Synthesis | 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene), Heat | 45-50 | [10] |

| Friedländer Annulation | 3-Amino-2-chloropyridine, Ketones | Pd(OAc)₂, Xantphos, K₂CO₃, 1,4-Dioxane, 110 °C | up to 92 | [10] |

| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Heat, then thermal cyclization in Dowtherm A | Variable | [1][10] |

| Cycloaddition Reactions | N-(3-pyridyl)aldimines, Alkynes | Lewis acid (e.g., BF₃·Et₂O) | Variable | [1] |

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine

The Skraup synthesis is a classical and direct method for preparing the unsubstituted 1,5-naphthyridine core.[10]

Materials:

-

3-Aminopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent)

-

Ferrous sulfate (to moderate the reaction)

Procedure:

-

A mixture of 3-aminopyridine, glycerol, and concentrated sulfuric acid is carefully prepared in a reaction vessel equipped with a reflux condenser.

-

Ferrous sulfate is added to control the vigor of the reaction.

-

Nitrobenzene is added as the oxidizing agent.

-

The mixture is heated for several hours. The reaction is highly exothermic and requires careful temperature management.

-

After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 1,5-naphthyridine is then purified by steam distillation followed by recrystallization or chromatography.

Biological Activities and Therapeutic Applications

The 1,5-naphthyridine scaffold is a cornerstone in the development of novel therapeutics due to its wide spectrum of biological activities.[1][4]

Anticancer Activity

Derivatives of 1,5-naphthyridine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines.[11][12] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[2][12][13][14] For instance, certain phenyl- and indeno-1,5-naphthyridine derivatives have shown inhibitory effects on Topoisomerase I and antiproliferative activity against human colon cancer cells.[13][14]

| Compound Class | Cancer Cell Line | IC₅₀ | Reference(s) |

| Phenyl- and indeno-1,5-naphthyridines | COLO 205 (Human Colon Cancer) | Varies | [13][14] |

| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][10]naphthyridine | A549 (Human Lung Adenocarcinoma) | 1.03 ± 0.30 µM | [15] |

| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][10]naphthyridine | SKOV03 (Human Ovarian Carcinoma) | 1.75 ± 0.20 µM | [15] |

| Substituted 1,5-naphthyridines | HeLa (Human Cervical Cancer) | 0.7 µM (for compound 16) | [12] |

| Substituted 1,5-naphthyridines | HL-60 (Human Leukemia) | 0.1 µM (for compound 16) | [12] |

| Substituted 1,5-naphthyridines | PC-3 (Human Prostate Cancer) | 5.1 µM (for compound 16) | [12] |

Kinase Inhibition

The 1,5-naphthyridine core is a privileged scaffold for the design of protein kinase inhibitors.[16] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders. The rigid structure of the 1,5-naphthyridine ring system allows for precise positioning of substituents to interact with the ATP-binding pocket of various kinases.

| Target Kinase(s) | Compound Class/Example | IC₅₀ / Kᵢ | Reference(s) |

| ALK5 (TGF-β Type I Receptor) | Aminothiazole & Pyrazole Derivatives | 4 - 6 nM | [16][17][18][19] |

| Fibroblast Growth Factor Receptors (FGFR1, 2, 3, 4) | Novel Naphthyridine Series | Nanomolar affinity | [16] |

| Casein Kinase 2 (CK2) | CX-4945 (Silmitasertib) | Kᵢ = 0.38 nM | [16] |

| c-Met | 1H-imidazo[4,5-h][10]naphthyridin-2(3H)-one | 2600 nM | [16] |

| Aurora Kinases | 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas | Varies | [1] |

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and adhesion.[1] Certain 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor, ALK5.[17][18][19]

Antimicrobial Activity

Both naturally occurring and synthetic 1,5-naphthyridine derivatives have demonstrated significant antibacterial and antifungal properties.[3][20][21][22][23] This has spurred research into their potential as novel therapeutic agents to combat infectious diseases, particularly those caused by drug-resistant pathogens.[3]

Some 1,5-naphthyridine compounds exert their antibacterial effect by inhibiting essential bacterial processes, such as cell division.[3] A key target is the FtsZ protein, a prokaryotic homolog of tubulin that is crucial for the formation of the Z-ring during bacterial cell division.[3] Inhibition of FtsZ polymerization leads to bacterial filamentation and cell death.[3]

| Compound/Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Canthin-6-one | Staphylococcus aureus | 0.49 | [21] |

| Canthin-6-one | Escherichia coli | 3.91 | [21] |

| Canthin-6-one | Methicillin-resistant S. aureus (MRSA) | 0.98 | [21] |

| 10-Methoxycanthin-6-one | Staphylococcus aureus | 3.91 | [21] |

| 10-Methoxycanthin-6-one | Escherichia coli | 3.91 | [21] |

| 10-Hydroxycanthin-6-one | Bacillus cereus | 15.62 | [21] |

Certain 1,5-naphthyridine derivatives have also shown promising activity against various fungal species.[3]

| Compound/Class | Fungal Strain | MIC (µg/mL) / Growth Inhibition | Reference(s) |

| Canthin-6-one | - | 3.91 | [20] |

| 10-Methoxycanthin-6-one | - | 7.81 | [20] |

| 10-Hydroxycanthin-6-one | Fusarium graminearum | 74.5% inhibition | [21] |

| 10-Hydroxycanthin-6-one | Fusarium solani | 57.9% inhibition | [21] |

The MIC is a fundamental measure of a compound's antimicrobial efficacy.

Materials:

-

1,5-Naphthyridine derivative test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 1,5-naphthyridine scaffold represents a highly versatile and valuable platform in the realm of medicinal chemistry and drug development. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its importance as a privileged structure. The continued exploration and functionalization of the 1,5-naphthyridine core hold significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs in oncology, infectious diseases, and beyond. This guide provides a foundational understanding for researchers and scientists to further innovate within this promising chemical space.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,5-Naphthyridine [webbook.nist.gov]

- 8. 1,5-ナフチリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 22. scilit.com [scilit.com]

- 23. researchgate.net [researchgate.net]

The Strategic Core: Unlocking Therapeutic Potential with 1,5-Naphthyridin-3-ol as a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Within this chemical class, 1,5-Naphthyridin-3-ol emerges as a pivotal synthetic intermediate and pharmacophore. While direct biological activity of this compound is not extensively documented, its true value lies in the versatile reactivity of its hydroxyl group, which serves as a strategic anchor for the synthesis of potent and selective modulators of various biological targets. This technical guide delves into the key therapeutic targets that have been successfully engaged by derivatives of the this compound core, presenting a comprehensive overview of their biological activities, supported by quantitative data and experimental methodologies.

This compound: A Gateway to Bioactive Derivatives

This compound, with its fused bicyclic aromatic system containing two nitrogen atoms, presents a unique electronic and structural landscape for molecular interactions. The hydroxyl group at the 3-position is a key functional handle that allows for a multitude of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This chemical tractability has enabled the generation of extensive libraries of 1,5-naphthyridine derivatives, leading to the discovery of compounds with significant therapeutic potential across various disease areas.

Key Therapeutic Targets of 1,5-Naphthyridine-3-ol Derivatives

The derivatization of the this compound core has yielded compounds with potent activity against a range of biological targets, primarily focused on enzymes and signaling pathways implicated in cancer, infectious diseases, and inflammatory conditions.

Kinase Inhibition in Oncology

Derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. Inhibition of ALK5 can block the downstream signaling cascade, thereby impeding tumor progression.

Table 1: ALK5 Inhibition by 1,5-Naphthyridine Derivatives

| Compound ID | ALK5 Autophosphorylation IC50 (nM) | Cellular Assay IC50 (nM) | Selectivity over p38 MAPK |

| 15 | 6 | - | High |

| 19 | 4 | - | High |

| RepSox | 4 | - | - |

Data sourced from multiple studies on 1,5-naphthyridine derivatives as ALK5 inhibitors.[1]

The PI3K/Akt/mTOR pathway is a central signaling node that governs cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention. A notable 1,6-naphthyridine derivative, Torin2, has demonstrated potent and selective inhibition of mTOR, a key kinase in this pathway.[2]

Table 2: mTOR Inhibition by a Naphthyridine Derivative

| Compound | Cellular mTOR Activity EC50 (nM) | PI3K Inhibition EC50 (nM) | Selectivity (PI3K/mTOR) |

| Torin2 | 0.25 | 200 | 800-fold |

Data for the benzo[h][3][4]naphthyridin-2(1H)-one derivative, Torin2.[2]

The versatility of the 1,5-naphthyridine scaffold has led to the discovery of inhibitors for other important kinases in oncology, including:

-

c-Met kinase: Involved in cell motility, invasion, and proliferation.[5]

-

CpFIKK kinase: A potential target in parasitic infections and other diseases.[5]

-

Aurora B kinase and Raf/MEK/ERK pathway: Critical regulators of cell division and proliferation.

Antiparasitic and Antimicrobial Activity

Substituted 1,5-naphthyridine derivatives have shown significant promise as antileishmanial agents by targeting the eukaryotic type I DNA topoisomerase (TopIB) of Leishmania infantum.[3] This enzyme is essential for the parasite's DNA replication and repair, making it an attractive drug target.

Table 3: Antileishmanial Activity of 1,5-Naphthyridine Derivatives

| Compound ID | L. infantum Amastigotes IC50 (µM) | Cytotoxicity (Murine Splenocytes) IC50 (µM) | Selectivity Index (SI) |

| 19 | - | >100 | >100 |

| 21 | - | >100 | >100 |

| 22 | 0.58 ± 0.03 | >157.5 | 271.5 |

| 24 | - | >100 | >100 |

| 27 | - | >100 | >100 |

| Amphotericin B | 0.32 ± 0.05 | >20 | >62.5 |

Data from a study on substituted 1,5-naphthyridine derivatives as antileishmanial agents.[3]

Disubstituted 1,5-naphthyridines have been developed as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation, demonstrating in vivo efficacy against malaria.

Topoisomerase Inhibition

Beyond parasitic topoisomerases, derivatives of the 1,5-naphthyridine scaffold have also been investigated as inhibitors of human topoisomerase I and II, enzymes critical for DNA topology and targets for several established anticancer drugs.[6]

Experimental Protocols

ALK5 Inhibition Assay (General Protocol)

A common method to assess ALK5 inhibition is through an autophosphorylation assay. The general steps are as follows:

-

Enzyme and Substrate Preparation: Recombinant human ALK5 kinase domain is used. Myelin basic protein (MBP) can serve as a substrate.

-

Reaction Mixture: The kinase, substrate, and test compounds (1,5-naphthyridine derivatives) are incubated in a kinase buffer containing ATP and MgCl2.

-

Phosphorylation Reaction: The reaction is initiated by the addition of [γ-33P]ATP and allowed to proceed at a controlled temperature.

-

Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Antileishmanial Activity Assay (General Protocol)

The in vitro activity against Leishmania infantum amastigotes is typically evaluated as follows:

-

Cell Culture: Peritoneal macrophages are harvested from mice and infected with L. infantum promastigotes. The infected macrophages are then cultured to allow the transformation of promastigotes into amastigotes.

-

Compound Treatment: The infected macrophages are treated with serial dilutions of the 1,5-naphthyridine derivatives.

-

Incubation: The treated cells are incubated for a defined period (e.g., 72 hours).

-

Assessment of Infection: The percentage of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination after Giemsa staining.

-

Data Analysis: IC50 values, representing the concentration of the compound that reduces the parasite burden by 50%, are calculated.

Cytotoxicity Assay (General Protocol)

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., murine splenocytes) is determined using a metabolic assay like the MTT assay:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds.

-

Incubation: The plates are incubated for a specified time (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

-

Data Analysis: IC50 values are determined from the dose-response curves.

Visualizing the Pathways and Workflows

Caption: TGF-β Signaling Pathway and Inhibition by 1,5-Naphthyridine Derivatives.

Caption: General Workflow for Drug Discovery with 1,5-Naphthyridine Derivatives.

Conclusion

This compound stands as a cornerstone for the development of novel therapeutics. While its intrinsic biological activity may be limited, its strategic importance as a versatile chemical scaffold is undeniable. The derivatives stemming from this core have demonstrated potent and selective modulation of a wide range of high-value therapeutic targets, particularly in the realms of oncology and infectious diseases. The continued exploration of the chemical space around the 1,5-naphthyridine nucleus, anchored by the 3-hydroxy functional group, holds significant promise for the discovery of next-generation medicines. This guide provides a foundational understanding for researchers and drug development professionals to leverage the therapeutic potential of this remarkable heterocyclic system.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound | 14756-78-6 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 1,5-Naphthyridin-3-ol in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 1,5-Naphthyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for this compound is limited. This guide provides a comprehensive overview based on the known physicochemical properties of the parent 1,5-naphthyridine scaffold, related hydroxy-substituted heterocyclic compounds, and established analytical methodologies. The experimental protocols detailed herein are essential for determining the precise characteristics of this specific molecule.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused bicyclic system of two pyridine rings, with a hydroxyl group at the 3-position. The 1,5-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules with applications ranging from anticancer to antimicrobial agents. The hydroxyl group introduces polarity and potential for hydrogen bonding, significantly influencing the molecule's solubility, stability, and metabolic pathways. A thorough understanding of these properties is critical for its application in drug discovery and development, impacting formulation, storage, and bioavailability.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and subsequent absorption. The principle of "like dissolves like" governs solubility, meaning polar compounds dissolve best in polar solvents and nonpolar compounds in nonpolar solvents. The structure of this compound, with its largely nonpolar aromatic core and a polar hydroxyl group, suggests a nuanced solubility profile.

Predicted Solubility in Different Solvents

Based on the structure and data from related 1,5-naphthyridine derivatives, a qualitative solubility profile can be predicted. The nitrogen atoms in the rings can act as hydrogen bond acceptors, while the hydroxyl group can act as both a donor and an acceptor, enhancing solubility in protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to Good | Capable of hydrogen bonding with the hydroxyl group and ring nitrogens. Solubility in water is expected to be pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Strong dipolar interactions can solvate the polar heterocyclic system effectively.[1] |

| Intermediate Polarity | Chloroform, Dichloromethane | Moderate | Balance of polar and nonpolar characteristics allows for some interaction. |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low | Lack of favorable interactions with the polar functional groups of the molecule.[1] |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the thermodynamic (equilibrium) solubility.

Objective: To determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selection of solvents (e.g., water, pH buffers, ethanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or constant temperature bath

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid ensures that equilibrium with the dissolved state is achieved.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample using a syringe filter to remove any undissolved solid particles.

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure accuracy.

Visualization of Solubility Determination Workflow

Stability Profile and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[2] 1,5-Naphthyridine derivatives can be susceptible to degradation, and the presence of a phenolic hydroxyl group in this compound suggests potential sensitivity to oxidation and pH-mediated reactions.[3][4]

Common Degradation Pathways

-

Hydrolysis: The naphthyridine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, which can catalyze ring-opening reactions. The specific pH range for optimal stability must be determined experimentally.[5]

-

Oxidation: Phenolic compounds are often prone to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of colored degradation products. The use of antioxidants or chelating agents like EDTA might be necessary for liquid formulations.[5]

-

Photodegradation: Aromatic heterocyclic compounds frequently exhibit sensitivity to light, particularly UV radiation. Exposure can lead to complex photochemical reactions and degradation.[5] Protection from light during storage and handling is often required.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[6][7] This is a regulatory requirement for developing stability-indicating analytical methods.[6]

Objective: To identify the likely degradation products of this compound and assess its intrinsic stability.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC or LC-MS method

Procedure: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This solution is then subjected to the stress conditions outlined in Table 2. Samples are taken at various time points, neutralized if necessary, and analyzed. The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are formed at detectable levels without being overly complex.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) | To test for susceptibility to acid-catalyzed degradation.[5] |

| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) | To test for susceptibility to base-catalyzed degradation.[5] |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature | To evaluate sensitivity to oxidative stress.[5] |

| Thermal Stress | Solid drug substance stored at elevated temperature (e.g., 60°C) | To assess the impact of heat on the solid-state stability. |

| Photostability | Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | To identify potential photodegradation products. |

Visualization of Forced Degradation Workflow

Conclusion

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. database.ich.org [database.ich.org]

- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

Methodologies: An Integrated Computational and Experimental Approach

An In-depth Technical Guide to the Quantum Chemical Calculations for 1,5-Naphthyridin-3-ol